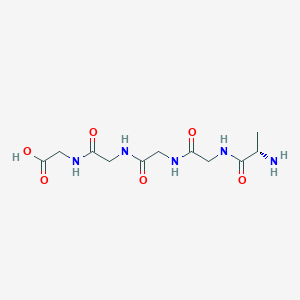
5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Übersicht
Beschreibung
The compound "5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities, including anti-inflammatory and antioxidant properties. They are also key components in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps such as cyclization, nitration, reduction, and acid reactions. For instance, the preparation of 2,5-diamino-4,6-dihydroxypyrimidine, a related compound, starts with diethyl malonate and guanidine hydrochloride and involves optimizing reaction conditions and operational procedures to improve yield and product quality . Similarly, the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione involves the reaction of 6-methylpyrimidine-2,4-dione with diethylamine and formaldehyde in ethanol .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically confirmed using techniques such as mass spectrometry, nuclear magnetic resonance spectrometry, and elemental analysis . These methods ensure the correct identification of the synthesized compounds and their structural integrity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including one-pot syntheses and condensation reactions. For example, one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst can yield new substituted pyrimidoquinoline diones . Additionally, the functionalization of 6-hydrazino-1,3-dimethyluracils can lead to the synthesis of pyrazolopyrimidine diones and arylidenebarbituric acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting points, are crucial for determining their purity and potential applications. These properties are often influenced by the substituents on the pyrimidine ring, which can also affect the compound's biological activity. For instance, the anti-inflammatory activity of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione was evaluated using a mouse ear swelling test, indicating its potential therapeutic use . Moreover, the antioxidant activity of certain pyrimidine-2,4-dione derivatives was assessed using ABTS and DPPH scavenging assays, demonstrating their effectiveness in comparison to standard ascorbic acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Scalable Synthesis without Hazardous Intermediates: A study outlined the scalable synthesis of a structurally similar compound, 1,1-Diamino-2,2-dinitroethene, noting the avoidance of hazardous intermediates and by-products, thus enhancing process safety and scalability (Jalový et al., 2013).
- Photochemical Transformations: Another research highlighted the unusual photochemistry of a related pyrimidinedione, detailing the formation of a novel bicyclic product upon photolysis (Shorunov et al., 2018).
- Hydrogen-bond-based Synthon Motifs: A study focused on cocrystals of chlorouracil and its derivatives, exploring hydrogen and halogen bond-based synthon motifs with several triazine and pyrimidine derivatives (Gerhardt & Egert, 2015).
Chemical Reactions and Properties
- Novel Synthesis Methods: Research presented novel synthesis methods for chromenopyrimidines, highlighting the preparation of these compounds through innovative procedures and their potential applications in pharmaceutical chemistry (Osyanin et al., 2014).
- Multicomponent Reactions: A paper reported the synthesis of a complex compound via multicomponent reactions, detailing the high yield and structural confirmation through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
- Thietanyl-substituted Pyrimidine-diones: A study showcased the synthesis of thietanyl-substituted pyrimidine-diones, contributing to the field of heterocyclic compounds with potential pharmacological properties (Kataev et al., 2013).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride”.
Zukünftige Richtungen
I couldn’t find specific information on the future directions of “5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride”.
Eigenschaften
IUPAC Name |
5,6-diamino-1,3-dipropylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2.ClH/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16;/h3-6,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPGKJBUHDOVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596118 | |
| Record name | 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride | |
CAS RN |
324002-49-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324002-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)



![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)


![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)




